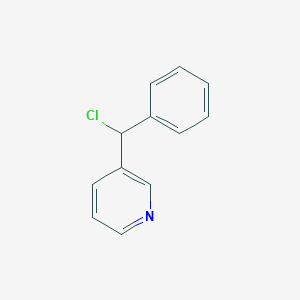
3-(Chloro(phenyl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloro(phenyl)methyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloromethyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloro(phenyl)methyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethanol with thionyl chloride to form 3-(chloromethyl)pyridine, which is then subjected to a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the direct chlorination of 3-(phenylmethyl)pyridine using sulfuryl chloride or other chlorinating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloro(phenyl)methyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as amines, ethers, and thioethers.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Reduced pyridine derivatives, including piperidines, are formed.
Applications De Recherche Scientifique
3-(Chloro(phenyl)methyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Chloro(phenyl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
3-(Phenylmethyl)pyridine: Lacks the chloromethyl group, resulting in different chemical properties and uses.
3-(Bromomethyl)pyridine: Similar to 3-(Chloro(phenyl)methyl)pyridine but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chloromethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C12H10ClN |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
3-[chloro(phenyl)methyl]pyridine |
InChI |
InChI=1S/C12H10ClN/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H |
Clé InChI |
OKPPIDFMLVDJGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















